hSMG-1 inhibitor 11j is a potent and selective small molecule designed to inhibit the human SMG-1 kinase, which plays a crucial role in the nonsense-mediated decay (NMD) pathway, a cellular mechanism that degrades mRNAs containing premature stop codons. This compound is classified as a pyrimidine derivative and has shown significant potential in cancer research due to its ability to modulate gene expression by inhibiting NMD.
The compound was developed through systematic screening and optimization of pyrimidine derivatives, with its efficacy and selectivity characterized in various studies, including those published in Bioorganic & Medicinal Chemistry Letters and other scientific journals. The chemical structure and properties were detailed in research articles focusing on its synthesis and biological activity.
hSMG-1 inhibitor 11j falls under the category of kinase inhibitors, specifically targeting the SMG-1 kinase, which is involved in the regulation of mRNA stability and degradation processes. Its selectivity profile indicates that it has minimal off-target effects compared to other kinases such as mTOR and PI3Kα/γ.
The synthesis of hSMG-1 inhibitor 11j involves multi-step organic reactions typical for pyrimidine derivatives. The process begins with the formation of the core pyrimidine structure, followed by various substitutions to introduce functional groups that enhance its inhibitory activity against SMG-1.
Key steps in the synthesis include:
The molecular formula of hSMG-1 inhibitor 11j is , with a molecular weight of 566.07 g/mol. The structure features a complex arrangement that includes multiple aromatic rings and functional groups conducive to its biological activity.
CNC(=O)NC1C=CC(=CC=1)C1=CC(=CC=N1)C1=CC=NC(NC2=CC(=C(Cl)C=C2)S(=O)(=O)N(CC)CC)=N1
hSMG-1 inhibitor 11j participates in specific biochemical reactions where it inhibits the phosphorylation of UPF1, a core component of the NMD pathway. This action disrupts the normal decay process of faulty mRNAs.
In vitro studies demonstrate that at concentrations ranging from 0.3 to 3 µM, hSMG-1 inhibitor 11j significantly reduces UPF1 phosphorylation, effectively blocking NMD activity in cell lines such as MDA 361 and MDA468.
The primary mechanism of action for hSMG-1 inhibitor 11j involves competitive inhibition of the SMG-1 kinase activity. By binding to the active site of SMG-1, it prevents the phosphorylation of UPF1, thereby inhibiting its function in mRNA decay.
Studies have shown an IC50 value of 0.11 nM for hSMG-1 inhibition, indicating its high potency. Additionally, it exhibits over 455-fold selectivity for hSMG-1 compared to other kinases like mTOR and PI3Kα/γ.
hSMG-1 inhibitor 11j appears as a solid powder with a recommended storage temperature of -20°C for optimal stability.
hSMG-1 inhibitor 11j has significant applications in scientific research, particularly in cancer biology. Its ability to inhibit NMD makes it a valuable tool for studying gene expression regulation associated with mutations leading to cancer. Furthermore, it holds potential for therapeutic applications where modulation of mRNA decay pathways can influence tumor growth and response to treatment.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3